2-(Butan-2-yl)cyclopentan-1-ol
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Overview
Description
2-(Butan-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol with a cyclopentane ring substituted with a butan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(Butan-2-yl)cyclopentanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: NaBH4 or LiAlH4 in THF or ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-(Butan-2-yl)cyclopentanone or 2-(Butan-2-yl)cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: 2-(Butan-2-yl)cyclopentyl chloride.
Scientific Research Applications
2-(Butan-2-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler analog with a hydroxyl group attached to a cyclopentane ring.
2-Cyclopenten-1-ol: Contains a double bond in the cyclopentane ring, leading to different reactivity.
2-(Butan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of cyclopentane.
Uniqueness
2-(Butan-2-yl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its secondary alcohol group and the presence of a butan-2-yl substituent make it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H18O |
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Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-butan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-7(2)8-5-4-6-9(8)10/h7-10H,3-6H2,1-2H3 |
InChI Key |
SQITZQXJIFQULD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCCC1O |
Origin of Product |
United States |
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